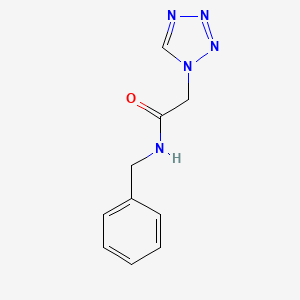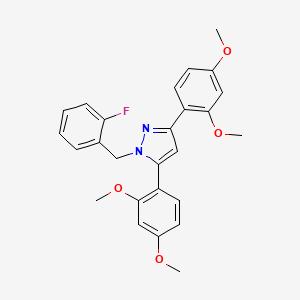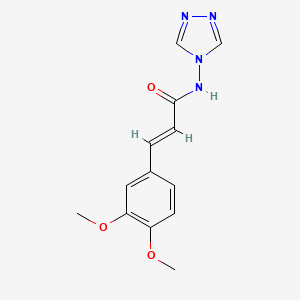![molecular formula C13H13BrN8 B10895035 2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10895035.png)
2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It features a pyrazole ring fused with a triazolopyrimidine structure, and it is substituted with a bromo group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common approach includes the formation of the pyrazole ring followed by the construction of the triazolopyrimidine core. The bromo and methyl substituents are introduced through selective halogenation and alkylation reactions .
Industrial Production Methods
These methods would need to optimize reaction conditions to ensure high yield and purity, possibly using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole or triazolopyrimidine rings.
Substitution: The bromo group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine can yield amino derivatives, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-{(Z)-[2-(1-piperazinyl)phenyl]methylene}propanehydrazide: This compound shares the pyrazole and bromo substituents but has a different overall structure.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Another similar compound with a pyrazole ring, but different substituents and additional heterocyclic rings.
Uniqueness
2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific combination of pyrazole and triazolopyrimidine rings, along with the bromo and methyl substituents.
Properties
Molecular Formula |
C13H13BrN8 |
|---|---|
Molecular Weight |
361.20 g/mol |
IUPAC Name |
4-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C13H13BrN8/c1-7-11(14)8(2)21(19-7)4-3-10-17-13-9-5-16-18-12(9)15-6-22(13)20-10/h5-6H,3-4H2,1-2H3,(H,16,18) |
InChI Key |
PHLHDSCLOGTQHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCC2=NN3C=NC4=C(C3=N2)C=NN4)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B10894954.png)

![1-(difluoromethyl)-3,5-dimethyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-4-carboxamide](/img/structure/B10894968.png)
![N-cyclohexyl-2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10894975.png)

![2-{2-Methoxy-5-[(pyridine-4-carbonyl)-hydrazonomethyl]-benzyloxy}-benzoic acid ethyl ester](/img/structure/B10894989.png)
![3-(5-{(E)-[(2E)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B10894992.png)
![(4-Benzylpiperazin-1-yl)(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone](/img/structure/B10894994.png)

![4-phenyl-3-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2(1H)-one](/img/structure/B10895003.png)

![N'-[(E)-(4-bromophenyl)methylidene]-2-[(5-{[(4-chlorophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10895017.png)
![N-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10895021.png)

